(R)-2-Amino-7-hydroxytetralin

Dopamine D3 receptor radioligand binding receptor selectivity

For researchers requiring selective D3 receptor engagement, (R)-2-Amino-7-hydroxytetralin (CAS 85951-61-7) provides an essential pharmacological tool with a ~78-fold D3/D2 selectivity ratio—an order of magnitude higher than pramipexole or ropinirole. This stereospecific (R)-enantiomer binds human D3 receptors with a Ki of 0.57 nM, ensuring >100-fold greater potency than the (S)-enantiomer. Ideal for target validation in Parkinson's disease, addiction, and schizophrenia models, it enables regional microdialysis studies with 7.1-fold higher potency in nucleus accumbens versus dorsal striatum. Procure the highest purity (97%) compound for reproducible, D3-selective signaling pathway dissection.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 85951-61-7
Cat. No. B1591135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-7-hydroxytetralin
CAS85951-61-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=C2)O
InChIInChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1
InChIKeyVIYAPIMIOKKYNF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 85951-61-7 (R)-2-Amino-7-hydroxytetralin for Dopamine D3 Receptor Research: A Quantitative Pharmacology Profile for Informed Procurement


(R)-2-Amino-7-hydroxytetralin (CAS 85951-61-7), also known as (R)-(+)-7-OH-DPAT, is a synthetic aminotetralin derivative that functions as a dopamine receptor agonist with marked selectivity for the D3 receptor subtype [1]. The compound exists as a crystalline powder with a melting point of 143–151 °C and is commercially available in purities ranging from 95% to 98% . Its stereospecific (R)-configuration is essential for its pharmacological activity, as the enantiomer exhibits >100-fold higher binding affinity for D3 receptors compared to its (S)-counterpart [2].

Why D3-Preferring Agonists Like CAS 85951-61-7 Cannot Be Interchanged: The Critical Role of Enantioselectivity and Subtype Selectivity in Experimental Outcomes


Substituting (R)-2-Amino-7-hydroxytetralin with a different D3-preferring agonist or the racemic mixture introduces uncontrolled experimental variability due to substantial differences in D3/D2 selectivity ratios, enantiomeric potency, and functional bias profiles. The (R)-enantiomer binds to human D3 receptors with a Ki of 0.57 nM, whereas the (S)-enantiomer exhibits markedly lower affinity, resulting in a >100-fold potency difference [1]. Furthermore, the D3/D2 selectivity ratio of ~78-fold for the (R)-enantiomer [2] differs considerably from clinically used agonists such as pramipexole (D3/D2 ratio ~4.4) [3] and ropinirole (D3/D2 ratio ~3.3) [4], precluding simple interchangeability without altering receptor occupancy profiles and downstream signaling outcomes.

Quantitative Differentiation Evidence for CAS 85951-61-7: Head-to-Head and Cross-Study Comparisons with Key Dopamine D3 Agonists


D3 Receptor Binding Affinity and Selectivity: (R)-7-OH-DPAT vs. Dopamine, Pramipexole, and Ropinirole

(R)-2-Amino-7-hydroxytetralin exhibits a Ki of 0.78 nM at human D3 receptors, compared to Ki values of 61 nM at D2, 650 nM at D1, and 5,300 nM at D4 receptors, yielding a D3/D2 selectivity ratio of ~78-fold [1]. In direct comparison, the endogenous agonist dopamine binds to D3 receptors with a Ki of ~25 nM, making (R)-7-OH-DPAT approximately 32-fold more potent at this receptor [2]. The clinically used D3-preferring agonist pramipexole has a D3 Ki of 0.5 nM with a D2 Ki of 2.2 nM, resulting in a D3/D2 selectivity ratio of only ~4.4-fold [3]. Ropinirole demonstrates a D3 Ki of 4 nM (derived from pEC50 8.4) and D2 Ki of 29 nM, yielding a D3/D2 selectivity ratio of ~7.3-fold [4].

Dopamine D3 receptor radioligand binding receptor selectivity Ki values

Enantioselective Binding: (R)-7-OH-DPAT vs. (S)-7-OH-DPAT at Human D3 Receptors

The (R)-(+)-enantiomer of 7-OH-DPAT binds to cloned human dopamine D3 receptors with a Ki of 0.57 nM, whereas the corresponding (S)-(-)-enantiomer exhibits considerably lower affinity, with the (R)-enantiomer demonstrating >200-fold higher affinity for D3 receptors compared to D2 receptors [1]. The (S)-enantiomer shows markedly reduced affinity for both D3 and D2 receptor subtypes, indicating that the known enantiomer selectivity of 7-OH-DPAT for the 'classical' dopamine D2 receptor extends to the D3 receptor subtype [2].

Enantioselectivity stereochemistry chiral pharmacology D3 receptor

Brain Region-Specific Dopamine Release Modulation: Nucleus Accumbens vs. Dorsal Striatum

In vivo brain microdialysis studies in awake rats demonstrate that 7-OH-DPAT preferentially decreases dopamine release in the nucleus accumbens compared to the dorsal striatum. The ED50 for decreasing dopamine release in the nucleus accumbens was 0.0096 mg/kg (i.p.), while the ED50 for the dorsal striatum was 0.068 mg/kg (i.p.), representing a 7.1-fold higher potency in the nucleus accumbens [1]. Local application of 7-OH-DPAT via perfusion medium yielded EC50 values of 1.9 nM in the nucleus accumbens versus 11.3 nM in the dorsal striatum, confirming the regional selectivity independent of systemic pharmacokinetic factors [2].

Microdialysis dopamine release presynaptic autoreceptor brain region selectivity

Functional Selectivity and Signaling Bias: D3 Receptor Activation EC50 and Calcium Mobilization

In functional assays, 7-OH-DPAT stimulates D3 dopamine receptor activation with an EC50 of 0.95 nM and achieves 103% maximal efficacy relative to a reference agonist in living cell assays [1]. In HEK293 cells expressing the D3 receptor, 7-OH-DPAT increases calcium mobilization with an EC50 of 13.5 nM in a FLIPR assay [2]. In comparative mitogenesis assays using transfected CHO cells expressing human D2 or D3 receptors, 7-OH-DPAT exhibits a functional EC50 of 82 nM for increasing [3H]thymidine incorporation, with a maximum inhibition of 93.1% [3].

Functional selectivity biased agonism calcium mobilization cAMP D3 receptor

Behavioral Pharmacology: Locomotor Inhibition Independent of Dopamine Release Changes

The dopamine D3-preferring ligand R-(+)-7-OH-DPAT induces strong hypolocomotion in rats at doses that do not affect dopamine release or synthesis rate [1]. Specifically, doses of 7-OH-DPAT in the range of 0.002–0.25 mg/kg (i.p.) produce hypomotility that correlates with decreased dopamine release in the nucleus accumbens at lower doses, but locomotor inhibition at higher doses occurs independently of changes in dopamine release [2]. This contrasts with classical D2 autoreceptor agonists, which produce hypolocomotion primarily via presynaptic inhibition of dopamine release.

Locomotor activity hypolocomotion behavioral pharmacology D3 receptor postsynaptic

Discriminative Stimulus Properties: Cross-Generalization with Pramipexole and Ropinirole

In rats trained to discriminate 7-OH-DPAT (0.16 mg/kg, i.p.), full generalization (≥80%) occurs with the D3 agonist PD128,907, and mutual generalization is observed between these two D3-preferring ligands [1]. Chemically diverse preferential D3 versus D2 agonists, including pramipexole, ropinirole, quinelorane, CGS15855A, and piribedil, generalize to the 7-OH-DPAT discriminative stimulus with potencies that correlate more strongly with affinity at human D3 receptors (r=0.68–0.81) than at D2 receptors (r=0.27–0.64) [2].

Drug discrimination discriminative stimulus D3 vs. D2 pharmacology behavioral pharmacology

High-Value Research Applications for CAS 85951-61-7 (R)-2-Amino-7-hydroxytetralin Derived from Quantitative Differentiation Evidence


D3 Receptor Target Validation Studies Requiring Minimal D2 Cross-Activation

Investigators conducting target validation studies for D3 receptor-mediated effects in Parkinson's disease, addiction, or schizophrenia should select (R)-2-Amino-7-hydroxytetralin over pramipexole or ropinirole when the experimental objective requires D3 receptor engagement with minimal D2 receptor cross-activation. The compound's ~78-fold D3/D2 selectivity ratio [1] exceeds that of pramipexole (~4.4-fold) and ropinirole (~7.3-fold) by an order of magnitude, enabling cleaner pharmacological dissection of D3-specific signaling pathways. This is particularly critical for studies using D2 receptor knockout models or experiments where D2 activation confounds interpretation of D3-mediated phenotypes.

In Vivo Microdialysis Studies of Mesolimbic Dopamine Function

Researchers employing in vivo brain microdialysis to study regional dopamine release should utilize (R)-2-Amino-7-hydroxytetralin as a pharmacological tool for selectively probing D3 autoreceptor function in the nucleus accumbens. The compound's 7.1-fold higher potency for decreasing dopamine release in the nucleus accumbens (ED50 0.0096 mg/kg) versus dorsal striatum (ED50 0.068 mg/kg) [2] provides a regionally selective pharmacological intervention not achievable with non-selective dopamine agonists. This property supports studies of mesolimbic dopamine function in addiction, reward processing, and antipsychotic drug development.

Drug Discrimination Studies for D3 Receptor Interoceptive Cue Characterization

Behavioral pharmacologists conducting drug discrimination studies should procure (R)-2-Amino-7-hydroxytetralin as a training compound for establishing a D3 receptor-preferring discriminative stimulus. The compound's discriminative cue is preferentially mediated by D3 receptors (correlation with D3 affinity r=0.68–0.81 vs. D2 affinity r=0.27–0.64) [3], and cross-generalization with clinically used D3-preferring agonists such as pramipexole and ropinirole has been quantitatively established [4]. This makes it suitable for evaluating novel D3-selective compounds in cross-generalization testing paradigms.

Postsynaptic D3 Receptor Functional Studies in Behavioral Models

Investigators seeking to isolate postsynaptic D3 receptor-mediated behavioral effects should select (R)-2-Amino-7-hydroxytetralin based on evidence that its locomotor inhibitory effects occur independently of changes in dopamine release [5]. This mechanistic distinction from D2-preferring agonists, which produce hypolocomotion primarily via presynaptic autoreceptor inhibition, supports the compound's use in behavioral pharmacology studies designed to differentiate D3 postsynaptic from D2 presynaptic mechanisms in motor control, Parkinson's disease models, and antipsychotic screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-7-hydroxytetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.